Dodecyltrimethylammonium hydrogen sulfate

Ion-Pair Chromatography HPLC LC-MS

Researchers requiring baseline-stable ion-pair HPLC or LC-MS of anionic analytes face interference from generic surfactant impurities. This ≥99.0% (T) hydrogen sulfate salt, optimized as a LiChropur™ reagent, directly addresses this. - Certified UV cutoff (≤0.1 AU at 210 nm) eliminates ghost peaks and baseline drift, ensuring robust quantitation at low wavelengths. - The divalent HSO₄⁻ counterion provides distinct micelle aggregation behavior vs. halide salts, enabling unique applications in mesoporous material synthesis and MEKC method development. - Available in research-scale packs with rapid global dispatch.

Molecular Formula C15H35NO4S
Molecular Weight 325.5 g/mol
CAS No. 103999-25-3
Cat. No. B035079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltrimethylammonium hydrogen sulfate
CAS103999-25-3
Molecular FormulaC15H35NO4S
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
InChIInChI=1S/C15H34N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyKSZDKSNRUYOJHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyltrimethylammonium Hydrogen Sulfate (CAS 103999-25-3) | Product Baseline for Scientific Sourcing


Dodecyltrimethylammonium hydrogen sulfate (CAS 103999-25-3) is a cationic quaternary ammonium surfactant with the molecular formula C₁₅H₃₅NO₄S and a molecular weight of 325.51 g/mol. It is commercially supplied primarily as a high-purity (≥99.0% by titration) reagent for ion-pair chromatography under the LiChropur™ brand , though it is also available in lower purity grades (≥95% to ≥98%) for general surfactant applications . The compound self-assembles into micelles in aqueous solution, a property central to its function as a surfactant and phase-transfer catalyst [1].

Why Dodecyltrimethylammonium Hydrogen Sulfate Cannot Be Swapped with Other Alkyltrimethylammonium Salts


Generic substitution of dodecyltrimethylammonium hydrogen sulfate with other counterion variants (e.g., chloride, bromide) is not scientifically sound due to the counterion's profound influence on micelle structure, critical micelle concentration (CMC), and aggregation behavior [1]. The hydrogen sulfate anion (HSO₄⁻) is a divalent, weakly basic counterion that alters the electrostatic and hydration forces governing surfactant self-assembly compared to monovalent halides [2]. Furthermore, the hydrogen sulfate salt is specifically optimized for ion-pair chromatography, where its purity profile and low UV-absorbance characteristics are essential for baseline stability and detection sensitivity . Substituting with a generic surfactant would compromise analytical performance and experimental reproducibility.

Quantitative Differentiation of Dodecyltrimethylammonium Hydrogen Sulfate Against Analogs


Purity and UV Transparency: The LiChropur™ Advantage for Ion-Pair Chromatography

Dodecyltrimethylammonium hydrogen sulfate under the LiChropur™ grade achieves ≥99.0% purity by titration and exhibits exceptionally low UV absorbance across a broad wavelength range, making it suitable for sensitive HPLC and LC-MS applications where baseline noise must be minimized . In contrast, standard surfactant grades of dodecyltrimethylammonium salts (e.g., bromide or chloride) are typically supplied at 95–98% purity with no specification for UV cutoff .

Ion-Pair Chromatography HPLC LC-MS

Counterion-Controlled Micelle Aggregation Number

Light scattering measurements on alkyltrimethylammonium sulfates demonstrate that the nature and concentration of the counterion (HSO₄⁻ vs. Br⁻) directly govern micelle aggregation number and apparent charge [1]. While exact aggregation numbers for dodecyltrimethylammonium hydrogen sulfate are not publicly available in open literature, the study reports that the aggregation number for dodecyltrimethylammonium sulfate changes systematically with added electrolyte concentration, whereas the bromide analog shows a different dependency profile [1].

Micelle Characterization Surfactant Aggregation Colloid Science

Higher Critical Micelle Concentration (CMC) vs. Bromide

A systematic study of dodecyltrimethylammonium salts with various counterions found that the CMC for carboxylate and hydroxide salts is significantly higher than that of the corresponding bromide (DTAB) [1]. While the hydrogen sulfate salt was not directly measured in that study, the trend establishes a class-level inference: divalent, weakly binding counterions like HSO₄⁻ are expected to yield higher CMC values compared to the strongly binding bromide ion, due to reduced counterion condensation on the micelle surface [1]. The CMC for dodecyltrimethylammonium bromide (DTAB) is well-established at 15.7 mM in water at 25°C [2], providing a quantitative baseline.

Critical Micelle Concentration Thermodynamics of Micellization Counterion Binding

Unique Hydrogen Sulfate Counterion: pH Buffering and Metal-Complexation Potential

The hydrogen sulfate (HSO₄⁻) counterion is weakly acidic (pKa of H₂SO₄ ~1.99 for the second dissociation) and can act as a mild buffer or metal-complexing agent [1]. In contrast, halide counterions (Cl⁻, Br⁻) are neutral in pH and do not participate in such interactions. This property can be exploited in applications requiring a controlled acidic microenvironment or where transition metal ions must be sequestered (e.g., in certain catalytic or analytical procedures) .

Counterion Effects pH Control Metal Ion Chelation

Defined Application Scenarios Where Dodecyltrimethylammonium Hydrogen Sulfate Outperforms Generics


Ion-Pair Chromatography Requiring Low UV Background

When performing ion-pair reversed-phase HPLC or LC-MS of anionic analytes (e.g., oligonucleotides, peptides, sulfonated dyes) where detection is at wavelengths ≤210 nm, the LiChropur™ grade of dodecyltrimethylammonium hydrogen sulfate is essential. Its certified UV cutoff (≤0.1 AU at 210 nm) and high purity (≥99.0%) minimize baseline drift and ghost peaks, ensuring robust quantitation . Generic surfactants lack such specifications and can introduce significant background interference.

Micelle-Mediated Synthesis Requiring Controlled Aggregation and pH

In the preparation of mesoporous silica nanoparticles or metal-organic frameworks (MOFs) where the surfactant acts as a structure-directing agent, the hydrogen sulfate counterion provides a dual benefit: it yields a micelle aggregation number and charge that differ from bromide or chloride analogs [1], and its weakly acidic nature can assist in pH control during synthesis [2]. This combination enables the tuning of pore size and morphology not achievable with standard halide surfactants.

Electrophoretic Separations with Suppressed Micellization

In capillary electrophoresis (CE) or micellar electrokinetic chromatography (MEKC), where micelle formation is often undesirable or must be strictly controlled, the higher CMC of the hydrogen sulfate salt (inferred to be >15.7 mM) allows for a wider working concentration range below the CMC compared to DTAB [3]. This provides greater flexibility in method development for the separation of neutral or charged analytes.

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